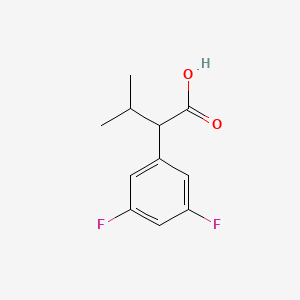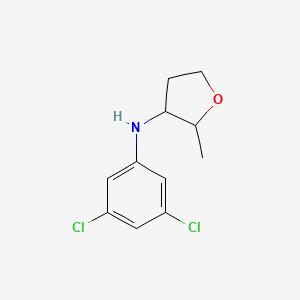
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,2-dimethylbutyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
The synthesis of 1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutylamine with 1,2,4-triazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex triazole derivatives. It serves as a precursor for the development of new materials with unique properties.
Biology: Triazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. They are used in the design of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases. Triazole derivatives are known for their ability to inhibit enzymes and receptors involved in various pathological processes.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, such as herbicides and fungicides. It is also employed in the synthesis of specialty chemicals and materials with specific applications.
作用机制
The mechanism of action of 1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets and pathways. Triazole derivatives are known to inhibit enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can modulate biochemical pathways and exert its effects.
The compound may also interact with receptors and ion channels, leading to changes in cellular signaling and function. The specific molecular targets and pathways involved depend on the particular biological activity being studied.
相似化合物的比较
1-(2,2-Dimethylbutyl)-1H-1,2,4-triazol-3-amine can be compared with other similar triazole derivatives, such as:
1-(2,2-Dimethylpropyl)-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a different alkyl group attached to the triazole ring. It may exhibit different biological activities and properties.
1-(2,2-Dimethylpentyl)-1H-1,2,4-triazol-3-amine: Another similar compound with a longer alkyl chain. The length and branching of the alkyl group can influence the compound’s solubility, stability, and biological activity.
1-(2,2-Dimethylhexyl)-1H-1,2,4-triazol-3-amine: This compound has an even longer alkyl chain, which may further affect its properties and applications.
属性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
1-(2,2-dimethylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-4-8(2,3)5-12-6-10-7(9)11-12/h6H,4-5H2,1-3H3,(H2,9,11) |
InChI 键 |
IGOTWKOZPIHIEM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)CN1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)


![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)

![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)
![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)


![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

